1-(Bromomethyl)naphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Bromomethyl)naphthalene and its derivatives often involves bromination reactions of naphthalene or its precursors. For instance, the synthesis of 1,8-di(bromomethyl)naphthalene involves strategic bromination to introduce bromomethyl groups at specific positions on the naphthalene ring, which is a critical step in producing various naphthalene derivatives (J. Robert et al., 1974). Furthermore, the preparation of derivatives like naphthalene-1,8-diylbis(diphenylmethylium) showcases the reactivity of 1,8-dibromonaphthalene in oxidative self-coupling reactions, offering insights into its chemical versatility (Terunobu Saitoh et al., 2006).
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)naphthalene derivatives, such as 1,8-di(bromomethyl)naphthalene, has been determined through X-ray structure determination, showcasing twofold symmetry and providing insights into its conformation and intermolecular interactions, which include nonbonded H...Br distances indicating electrostatic binding (J. Robert et al., 1974).
Chemical Reactions and Properties
1-(Bromomethyl)naphthalene and its derivatives participate in various chemical reactions, highlighting its role as a versatile intermediate. For example, the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) through oxidative self-coupling reactions of N,N-dialkylanilines exhibits its utility in organic synthesis, demonstrating its reactivity and potential in creating complex organic molecules (Terunobu Saitoh et al., 2006).
Physical Properties Analysis
The physical properties of 1-(Bromomethyl)naphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and reactions. The crystalline structure and conformation of 1,8-di(bromomethyl)naphthalene, determined through X-ray structure determination, provide valuable information about its physical characteristics and how they influence its reactivity and interactions in chemical processes (J. Robert et al., 1974).
Chemical Properties Analysis
The chemical properties of 1-(Bromomethyl)naphthalene, including its reactivity, stability, and interactions with other compounds, are integral to its application in organic synthesis. Studies on its derivatives, like the synthesis and reactivity of naphthalene-1,8-diylbis(diphenylmethylium) in oxidative coupling reactions, shed light on the chemical behavior of 1-(Bromomethyl)naphthalene and its potential in synthesizing novel organic compounds (Terunobu Saitoh et al., 2006).
Scientific Research Applications
General Applications
- Specific Scientific Field : Organic Synthesis and Pharmaceuticals
- Summary of the Application : “1-(Bromomethyl)naphthalene” is employed as an intermediate in organic synthesis and pharmaceutical applications . It plays a crucial role in the synthesis of various organic compounds and drugs.
Specific Study
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : A study was conducted on the distortion of a naphthalene ring using steric repulsion between peri-substituents at the 1- and 8-positions . “1-(Bromomethyl)naphthalene” was used in this study.
- Methods of Application or Experimental Procedures : The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .
- Results or Outcomes : X-ray crystallography revealed that 1,8-bis (bromomethyl)naphthalene had a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring . On the other hand, the dihedral angle of 1,8-bis (dibromomethyl)naphthalene was smaller (α = 8.3°) despite the bulkier substituents .
Two-Photon Chemistry
- Specific Scientific Field : Physical Chemistry
- Summary of the Application : The two-photon chemistry of “1-(Bromomethyl)naphthalene” has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
- Methods of Application or Experimental Procedures : The study involved the use of advanced photolysis techniques to investigate the two-photon chemistry of "1-(Bromomethyl)naphthalene" .
- Results or Outcomes : The study provided valuable insights into the two-photon chemistry of “1-(Bromomethyl)naphthalene”, although the specific results were not detailed in the source .
Synthesis of Unusual α-Amino Acid Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-(Bromomethyl)naphthalene” has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
- Methods of Application or Experimental Procedures : The synthesis involved the use of “1-(Bromomethyl)naphthalene” under solid-liquid phase-transfer catalysis conditions .
- Results or Outcomes : The synthesis resulted in the production of indan-based unusual α-amino acid derivatives .
Safety And Hazards
Future Directions
While specific future directions for 1-(Bromomethyl)naphthalene are not mentioned in the search results, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . This suggests potential future applications in the field of electronics and photonics.
properties
IUPAC Name |
1-(bromomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJGKPNCYQZFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185511 | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)naphthalene | |
CAS RN |
3163-27-7 | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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